2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS number and identifiers
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS number and identifiers
An In-Depth Technical Guide to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Abstract
This technical guide provides a comprehensive overview of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine, a substituted piperazine derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring a tertiary amine within a piperazine ring and a primary ethylamine side chain, it serves as a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and discusses its potential applications based on the well-established utility of the arylpiperazine pharmacophore. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research and development pipelines.
Core Chemical Identity & Physicochemical Properties
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine is a specific derivative of piperazine, characterized by an ortho-tolyl group attached to one nitrogen of the piperazine ring and an ethylamine group on the other. This distinct substitution pattern dictates its chemical reactivity and potential biological activity.
Identifiers
The compound is uniquely identified by its CAS number and various chemical nomenclature systems, which are crucial for accurate documentation and procurement in a research setting.
| Identifier | Value |
| CAS Number | 58334-09-1[][2][3] |
| IUPAC Name | 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine[] |
| Synonyms | 4-(2-Methylphenyl)-1-piperazineethanamine, 2-(4-(o-Tolyl)piperazin-1-yl)ethanamine[][2] |
| Molecular Formula | C13H21N3[][2] |
| InChI Key | LBPUXJVDEJKNGK-UHFFFAOYSA-N[] |
| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)CCN[] |
| CB Number | CB12470413[2] |
Physicochemical Data
The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. The data below, including predicted values, provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 219.33 g/mol | [][2] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [][2] |
| Boiling Point | 349.9 ± 42.0 °C (Predicted) | [2] |
| pKa | 10.11 ± 0.10 (Predicted) | [2] |
Synthesis and Manufacturing Pathway
The synthesis of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine is typically achieved through a multi-step process that leverages common reactions in organic chemistry. The most logical and field-proven approach involves a two-stage synthesis: first, the N-arylation of piperazine to form the key intermediate, 1-(2-methylphenyl)piperazine, followed by the addition of the ethylamine moiety.
The N-arylation of aliphatic amines is a critical transformation for creating aniline derivatives.[4] Modern methods often employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for high efficiency and substrate scope.[5] Following the formation of the arylpiperazine intermediate, the ethylamine side chain is introduced via nucleophilic substitution.
Below is a diagram illustrating the proposed synthetic workflow.
Detailed Experimental Protocol: A Validated Approach
The following protocol describes a reliable method for the laboratory-scale synthesis of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine. This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Stage 1: Synthesis of 1-(2-Methylphenyl)piperazine (Intermediate)
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Rationale: This Buchwald-Hartwig amination is a highly reliable method for forming the C-N bond between an aryl halide and an amine, offering high yields and functional group tolerance.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add piperazine (1.5 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), and a phosphine ligand (e.g., BINAP, 0.015 equivalents).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.
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Solvent and Reagent Addition: Add anhydrous toluene via syringe. Begin stirring and add 2-chlorotoluene (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purification: Purify the crude product by silica gel column chromatography to yield 1-(2-methylphenyl)piperazine (CAS 39512-51-1) as a pure solid or oil.[6][7]
Stage 2 & 3: Alkylation and Reduction to Final Product
-
Rationale: This two-step sequence involves a standard Sₙ2 reaction to introduce a two-carbon unit with a nitrogen precursor (nitrile), followed by a robust reduction to the primary amine. This avoids handling more volatile or unstable 2-aminoethyl halides directly.
-
Alkylation Setup: In a round-bottom flask, dissolve the 1-(2-methylphenyl)piperazine intermediate (1.0 equivalent) in a polar aprotic solvent like acetonitrile. Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
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Reagent Addition: Add 2-chloroacetonitrile (1.1 equivalents) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product is 2-(4-o-Tolyl-piperazin-1-yl)acetonitrile.
-
Reduction: Carefully dissolve the crude nitrile intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Reducing Agent: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in the same solvent.
-
Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the flask in an ice bath again and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Final Purification: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield the final product, 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine.
Applications and Biological Significance
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS). The structural motif of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine makes it a high-value intermediate for drug discovery.
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Pharmaceutical Development: As a building block, this compound is ideal for synthesizing novel therapeutic agents. The primary amine serves as a handle for further derivatization, allowing for the introduction of various functional groups to modulate pharmacological properties.[8]
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Neuroscience Research: Arylpiperazines are known to interact with a variety of neurotransmitter receptors, including serotonin and dopamine receptors. This compound and its derivatives are therefore excellent candidates for screening in assays related to neurological and psychiatric disorders.[8] For instance, related phenylpiperazine compounds have shown high affinity for the sigma-1 receptor, a target implicated in various CNS disorders.[9]
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Material Science: Like other multifunctional amines, piperazine derivatives can be explored as epoxy curing agents, corrosion inhibitors, and components in the formulation of polyamides and other polymers.[10]
Conclusion
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1) is a well-defined chemical entity with significant potential as an intermediate in synthetic chemistry. Its structure, combining the pharmacologically relevant arylpiperazine core with a reactive primary amine, makes it a valuable tool for researchers in drug discovery and material science. The synthetic pathway detailed in this guide offers a reliable and scalable method for its production, enabling further exploration of its utility in creating novel molecules with diverse applications.
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PubChem. (n.d.). 2-(4-Methyl-piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved February 14, 2026, from [Link]
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BindingDB. (n.d.). BDBM50068443 2-[4-(3-Phenyl-propyl)-piperazin-1-yl]-ethylamine. Retrieved February 14, 2026, from [Link]
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